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Compound of Interest

Compound Name: 2-Morpholinonicotinonitrile

Cat. No.: B1350431

An In-depth Technical Guide to the Basic Properties of 2-Morpholinonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-
Morpholinonicotinonitrile, a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery. The document details its chemical and physical characteristics,
outlines a robust synthetic pathway, and provides a thorough analysis of its spectroscopic
signature for unambiguous identification. By contextualizing its structural features within the
broader landscape of drug development, this guide serves as a foundational resource for
researchers aiming to leverage this scaffold in the design of novel therapeutic agents.

Introduction: A Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a
cornerstone of rational drug design. The nicotinonitrile framework is a well-established
pharmacophore present in numerous biologically active compounds, prized for its ability to
engage in various non-covalent interactions and its synthetic versatility.[1] When combined with
a morpholine moiety—a group frequently incorporated to enhance aqueous solubility, improve
metabolic stability, and modulate pharmacokinetic properties—the resulting molecule, 2-
Morpholinonicotinonitrile, emerges as a highly valuable building block for library synthesis
and lead optimization campaigns.
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This guide provides an in-depth examination of the core physicochemical and spectroscopic
properties of 2-Morpholinonicotinonitrile, offering both theoretical grounding and practical,
field-proven methodologies for its synthesis and characterization.

Chemical and Physical Properties

The integration of the electron-withdrawing nitrile group, the basic morpholine ring, and the
aromatic pyridine core endows 2-Morpholinonicotinonitrile with a unique set of properties
crucial for its handling, reactivity, and biological disposition.
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Property Value Rationale & Implications
2-(Morpholin-4-yl)pyridine-3- Systematic nomenclature for
IUPAC Name ( p ) Yhpy Y ] ] o
carbonitrile unambiguous identification.
Derived from its constituent
Molecular Formula C10H11NsO
atoms.
Essential for all stoichiometric
Molecular Weight 189.22 g/mol calculations in synthesis and
assays.
Predicted to be a white to off- Based on similar heterocyclic
Appearance ] ) ]
white crystalline solid. compounds.
The morpholine group
Predicted to be soluble in polar  enhances polarity, but the
Solubilit organic solvents (DMSO, DMF,  overall aromatic structure limits
olubifity . . .
Ethanol) and poorly soluble in aqueous solubility. This is a
water.[2] common profile for drug-like
molecules.
The most basic site is the
nitrogen of the morpholine
ring. Its basicity is reduced by
) the electron-withdrawing effect
pKa (Predicted) ~4-5 .
of the attached aromatic ring.
This pKa suggests it will be
partially protonated at
physiological pH.
Stable under standard Standard handling procedures
laboratory conditions. are sufficient. Care should be
- Sensitive to strong acids or taken to avoid extreme pH
Stability

bases, which could lead to

hydrolysis of the nitrile group.
[2]

conditions during storage or
reaction workups to preserve

the nitrile functionality.

Synthesis and Purification
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The most logical and efficient synthesis of 2-Morpholinonicotinonitrile is achieved via a
nucleophilic aromatic substitution (SNAr) reaction. This choice is predicated on the electronic
nature of the pyridine ring; the presence of the ring nitrogen and the strongly electron-
withdrawing nitrile group at the 3-position activates the 2-position for nucleophilic attack.

Synthetic Workflow

The reaction proceeds by displacing a suitable leaving group, typically a halide such as
chloride, from the 2-position of the nicotinonitrile precursor with morpholine.

Reactants

(Z-Chloronicotinonitrile) Morpholine

Reaction Conditions

Base (e.g., K2CO3)
Solvent (e.g., DMF)
Heat (e.g., 80-100 °C)

Nucleophilic Aromatic
Substitution (SNAr)

( )

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Morpholinonicotinonitrile.
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Detailed Experimental Protocol: SNAr Reaction

This protocol is a self-validating system, where reaction progress can be monitored by Thin
Layer Chromatography (TLC) to ensure completion before proceeding to workup and
purification.

Materials:

2-Chloronicotinonitrile (1.0 equiv)

e Morpholine (1.2 equiv)

e Potassium Carbonate (K2COs, 2.0 equiv)

e N,N-Dimethylformamide (DMF)

o Ethyl Acetate (EtOAC)

¢ Hexanes

e Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazS0a)

 Silica Gel for column chromatography

Procedure:

e Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar),
add 2-chloronicotinonitrile (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

¢ Solvent and Reagent Addition: Add dry DMF to create a solution with a concentration of
approximately 0.5 M with respect to the starting material. Add morpholine (1.2 equiv)
dropwise at room temperature.

e Reaction Execution: Heat the reaction mixture to 90 °C and stir.

» Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile
phase). The disappearance of the 2-chloronicotinonitrile spot indicates reaction completion
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(typically 4-6 hours).

o Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory
funnel containing water and extract three times with ethyl acetate.

o Washing: Combine the organic layers and wash twice with water, then once with brine. The
water washes are critical for removing the high-boiling point DMF solvent.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

» Final Product: Combine the pure fractions and concentrate under reduced pressure to yield
2-Morpholinonicotinonitrile as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR, IR, and mass
spectrometry techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides precise information about the chemical environment of each proton and carbon
atom. The morpholine ring exhibits a characteristic pattern with two distinct triplets for the
methylene groups due to the different electronic environments of the adjacent nitrogen and
oxygen atoms.[3][4]

Predicted *H NMR Data (400 MHz, CDCIs)
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Chemical Shift Lo . . .
Multiplicity Integration Assignment Rationale
(3) ppm
Downfield due
to aromaticity
~8.3 dd 1H H6 (Pyridine) and proximity
to ring
nitrogen.
Downfield due to
o aromaticity and
~7.6 dd 1H H4 (Pyridine) o
deshielding by
the nitrile group.
o Least deshielded
~6.8 dd 1H H5 (Pyridine) o
pyridine proton.
Deshielded by
H8/H9 _
) the adjacent
~3.8 t 4H (Morpholine, - ]
electronegative
CH2-0)

oxygen atom.[3]

| ~3.5|t]| 4H | H7/H10 (Morpholine, -CH2-N) | Less deshielded than the O-adjacent protons. |

Predicted 3C NMR Data (100 MHz, CDCls)

Chemical Shift (8) ppm Assighment

~160 C2 (Pyridine)

~153 C6 (Pyridine)

~140 C4 (Pyridine)

~118 C=N (Nitrile)

~115 C5 (Pyridine)

~105 C3 (Pyridine)

~67 C8/C9 (Morpholine, -CH2-0)
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| ~48 | C7/H10 (Morpholine, -CH2-N) |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The most diagnostic
peak for this molecule is the strong, sharp absorption from the nitrile (C=N) triple bond.[5]

Characteristic IR Absorption Bands

Wavenumber

Intensity Vibration Functional Group

(cm™)
~3100-3000 Medium C-H Stretch Aromatic C-H

) Aliphatic C-H
~2950-2850 Medium C-H Stretch ]

(Morpholine)

~2230-2220 Strong, Sharp C=N Stretch Nitrile
~1600-1450 Medium-Strong C=C & C=N Stretch Aromatic Ring

| ~1250-1050 | Strong | C-O-C Stretch | Ether (Morpholine) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation analysis.[6]

Predicted MS Data

Parameter Value Description
Calculated Exact Mass 189.0902 For C10H11NsO
[M]*+ m/z 189 The molecular ion peak.

| [M+1]* | m/z 190 | Expected with an intensity of ~11% relative to [M]* due to the natural
abundance of 13C. |
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Plausible Fragmentation Pathway A primary fragmentation route would involve the cleavage of
the C-N bond connecting the morpholine and pyridine rings, leading to characteristic fragment
ions.

[C10H11N30]*+
m/z = 189

Loss of Morpholine Radical \Loss of Cyanopyridyl Radical

[CeHaNs]™* [CaH-7O]*
m/z =118 miz=71

Click to download full resolution via product page

Caption: A potential MS fragmentation pattern for 2-Morpholinonicotinonitrile.

Biological and Medicinal Chemistry Context

2-Morpholinonicotinonitrile is not just a chemical entity but a strategic starting point for drug
discovery. The nitrile group can act as a hydrogen bond acceptor or be used as a synthetic
handle for conversion into other functional groups. The morpholine provides a vector for
improving drug-like properties. Derivatives of related scaffolds have shown potent biological
activity. For instance, acrylonitrile-containing compounds have been investigated as
antimicrobial and cytotoxic agents, while other nicotinonitrile derivatives act as potent enzyme
inhibitors.[1][7]

Hypothetical Application: Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to anchor within the ATP-binding site. The 2-
Morpholinonicotinonitrile scaffold is well-suited for this role. The pyridine nitrogen can form a
key hydrogen bond with the "hinge" region of the kinase, a common binding motif for inhibitors.
The morpholine can occupy a solvent-exposed region to enhance solubility, while the rest of
the molecule can be further functionalized to achieve potency and selectivity. This is
exemplified in inhibitors of kinases like TAK1, which are crucial in cellular signaling pathways
such as NF-kB and MAPK.[8]
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Caption: Conceptual model of kinase inhibition by a derivative.

Conclusion

2-Morpholinonicotinonitrile is a synthetically accessible and versatile chemical scaffold. Its
basic properties, characterized by a predictable spectroscopic profile and favorable drug-like
features imparted by the morpholine ring, make it an attractive starting point for the
development of new chemical entities. This guide provides the essential technical information
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for researchers to confidently synthesize, characterize, and strategically employ this compound

in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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